[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride
Overview
Description
“[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride” is a complex compound. The ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is an important N-heterocyclic carbene (NHC) used in the field of homogeneous catalysis .
Synthesis Analysis
The synthesis of related compounds involves the use of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene as a ligand. For instance, it’s used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Molecular Structure Analysis
The molecular structure of the ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is characterized by two phenyl rings attached to an imidazole ring. Each phenyl ring has two isopropyl groups attached to it .Chemical Reactions Analysis
The ligand is used in various chemical reactions. It’s used in the amination reaction of aryl halides and C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .Physical And Chemical Properties Analysis
The ligand, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is a solid substance with a melting point of 213-217 °C .Scientific Research Applications
Catalytic Applications in Alkyne Hydration
Gatto et al. (2018) explored the use of various catalysts, including those containing NHC ligands like [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene], in the hydration of alkynes under solvent- and acid-free conditions. They found that only complexes with NHC ligands showed appreciable catalytic activity, indicating the significant role of the ligand in these reactions (Gatto, Del Zotto, Segato, & Zuccaccia, 2018).
Synthesis of N-Heterocyclic Carbene Ligands
Bantreil and Nolan (2011) described the synthesis of free N-heterocyclic carbenes (NHCs), including 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, and their use in creating ruthenium-based metathesis complexes. These complexes displayed high efficiency in various metathesis reactions due to the stability and activity conferred by the IPr ligand (Bantreil & Nolan, 2011).
Impact on Catalytic Behavior and Thermal Stability
Huang et al. (1999) investigated the exchange reaction of a phosphine ligand with sterically demanding carbene ligands, including 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, in ruthenium olefin metathesis catalysts. They observed improved catalytic properties and thermal stability in the resulting complexes, highlighting the influence of the carbene ligation on the catalyst's performance (Huang, Schanz, Stevens, & Nolan, 1999).
Use in Heterobimetallic Complex Synthesis
Laskar et al. (2017) examined the role of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene in the synthesis of Ta-Ni heterobimetallic complexes. They characterized the new complexes and highlighted the importance of this ligand in the creation of heterobimetallic coordination structures (Laskar et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-triphenyl-λ5-phosphane;dichloronickel | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H51N2P.2ClH.Ni/c1-32(2)39-26-18-27-40(33(3)4)43(39)46-30-31-47(44-41(34(5)6)28-19-29-42(44)35(7)8)45(46)48(36-20-12-9-13-21-36,37-22-14-10-15-23-37)38-24-16-11-17-25-38;;;/h9-35H,1-8H3;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLKEXXECLLIAD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6C(C)C)C(C)C.Cl[Ni]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H51Cl2N2NiP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718746 | |
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)-2,3-dihydro-1H-imidazole--dichloronickel (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride | |
CAS RN |
903592-98-3 | |
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)-2,3-dihydro-1H-imidazole--dichloronickel (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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